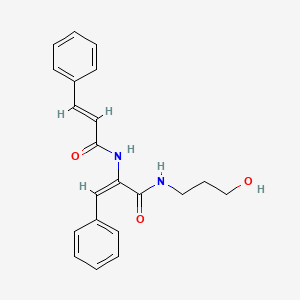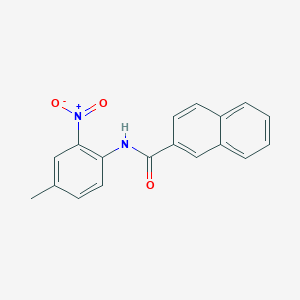
2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancers.
Mechanism of Action
2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is a selective inhibitor of a protein called Bruton's tyrosine kinase (BTK), which plays a key role in the development and survival of cancer cells. By inhibiting BTK, 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide prevents the activation of signaling pathways that promote cancer cell growth and survival. 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is metabolized by the liver and excreted primarily in the feces. In preclinical studies, 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has been well-tolerated, with no significant toxicity observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
One advantage of 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is its selectivity for BTK, which reduces the risk of off-target effects. 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has also been shown to have good efficacy in preclinical studies, making it a promising candidate for further development. However, one limitation of 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is its potential for drug resistance, which may limit its long-term effectiveness in treating cancer.
Future Directions
There are several future directions for the development of 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide. One area of focus is the identification of biomarkers that can predict response to 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide and inform patient selection. Another area of focus is the development of combination therapies that can enhance the efficacy of 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide. Additionally, further studies are needed to investigate the potential for drug resistance and to develop strategies to overcome it. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide in humans.
Synthesis Methods
The synthesis of 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide involves several steps, including the reaction of 2-tert-butylphenol with potassium carbonate and 4-chloro-2,5-dimethoxyaniline to form the intermediate product. This intermediate product is then reacted with acetic anhydride to produce the final product, 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide. The synthesis of 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has been optimized to improve its yield and purity.
Scientific Research Applications
2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has been extensively studied for its potential use in the treatment of various types of cancers, including B-cell malignancies, multiple myeloma, and solid tumors. In preclinical studies, 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has shown promising results in inhibiting the growth and proliferation of cancer cells. 2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy.
properties
IUPAC Name |
2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO4/c1-20(2,3)13-8-6-7-9-16(13)26-12-19(23)22-15-11-17(24-4)14(21)10-18(15)25-5/h6-11H,12H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEDLUUECIZBQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5184637.png)
![5-(2-thienyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5184638.png)
![methyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5184646.png)
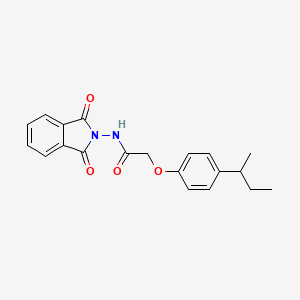

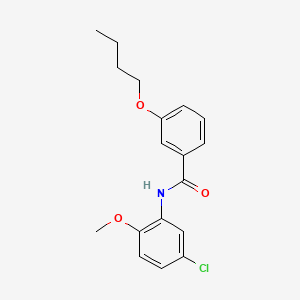
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate](/img/structure/B5184671.png)
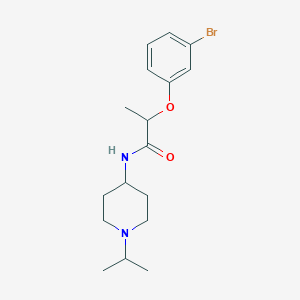
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5184681.png)
![1-[(dimethylamino)sulfonyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B5184689.png)
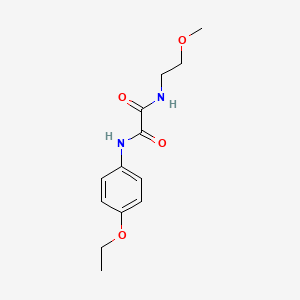
![3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5184700.png)
